1-Cyclohexyl-1H-pyrazole-4-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-cyclohexylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c13-8-9-6-11-12(7-9)10-4-2-1-3-5-10/h6-8,10H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKBDNPCWBJBVJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C=C(C=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80389805 | |

| Record name | 1-Cyclohexyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957312-98-0 | |

| Record name | 1-Cyclohexyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-cyclohexyl-1H-pyrazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Cyclohexyl-1H-pyrazole-4-carbaldehyde basic properties

An In-Depth Technical Guide to 1-Cyclohexyl-1H-pyrazole-4-carbaldehyde: Properties, Synthesis, and Applications

Abstract

This compound is a heterocyclic building block of significant interest in modern medicinal chemistry and drug discovery. Characterized by a stable pyrazole core substituted with a reactive aldehyde moiety and a lipophilic cyclohexyl group, this compound serves as a versatile intermediate for the synthesis of complex, biologically active molecules. The pyrazole scaffold is a well-established pharmacophore present in numerous approved therapeutic agents, valued for its wide range of biological activities including anti-inflammatory and anticancer properties.[1][2] This technical guide provides a comprehensive overview of the fundamental properties of this compound, detailing its molecular structure, physicochemical characteristics, principal synthetic methodologies, and chemical reactivity. Furthermore, it explores its critical role as a precursor in the development of targeted therapeutics, particularly kinase inhibitors, offering field-proven insights for researchers and drug development professionals.

Core Molecular Profile

This compound is an N-substituted pyrazole derivative. The strategic placement of the cyclohexyl group at the N1 position enhances lipophilicity, a key parameter in modulating the pharmacokinetic properties of drug candidates. The aldehyde group at the C4 position is an exceptionally useful synthetic handle, enabling a wide array of subsequent chemical transformations.[1]

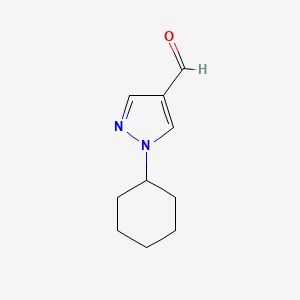

Chemical Structure

The molecule consists of a five-membered aromatic pyrazole ring, with a cyclohexyl substituent on one nitrogen atom and a formyl (aldehyde) group on a carbon atom.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key identifiers and computed properties for this molecule is provided below.

| Property | Value | Source |

| CAS Number | 957312-98-0 | [3][4] |

| Molecular Formula | C₁₀H₁₄N₂O | [3][4] |

| Molecular Weight | 178.23 g/mol | [4] |

| Canonical SMILES | C1CCC(CC1)N2C=C(C=N2)C=O | [3] |

| Appearance | Typically a solid (powder/crystalline) | Inferred |

| Solubility | Soluble in common organic solvents (e.g., DCM, DMF, DMSO) | Inferred |

Synthesis and Manufacturing

The synthesis of pyrazole-4-carbaldehydes is most commonly and efficiently achieved via the Vilsmeier-Haack reaction.[5][6] This powerful formylation reaction allows for the construction of the heterocyclic ring and the introduction of the aldehyde group in a one-pot procedure from acyclic precursors.

Mechanistic Rationale

The Vilsmeier-Haack reaction of a ketone hydrazone is the preferred industrial and laboratory-scale route. The causality for this choice is twofold:

-

Accessibility of Starting Materials: Cyclohexylhydrazine and appropriate methyl ketones are readily available or can be synthesized via standard methods.[7][8]

-

Reaction Efficiency: The reaction proceeds through a Vilsmeier reagent (chloroiminium ion formed from POCl₃ and DMF), which acts as both a cyclization promoter and a formylating agent. This dual role leads to high conversion and yield of the desired 4-formylpyrazole product.[6]

The general mechanism involves the formation of a hydrazone, which then reacts with the Vilsmeier reagent. An electrocyclization is followed by elimination and a second formylation at the electron-rich C4 position of the pyrazole ring.

Synthetic Workflow Diagram

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction

This protocol is a representative procedure based on established methods for synthesizing substituted pyrazole-4-carbaldehydes.[6][9]

Step 1: Formation of Hydrazone Intermediate

-

To a solution of cyclohexylhydrazine (1.0 eq) in ethanol, add a suitable methyl ketone (e.g., acetone, 1.05 eq) and a catalytic amount of acetic acid (2-3 drops).

-

Stir the mixture at reflux for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude hydrazone, which can be used in the next step without further purification.

Step 2: Vilsmeier-Haack Cyclization and Formylation

-

In a separate three-necked flask equipped with a dropping funnel and under an inert atmosphere (N₂ or Ar), cool N,N-dimethylformamide (DMF, 5.0 eq) to 0 °C.

-

Add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise to the cooled DMF, maintaining the temperature below 10 °C. Stir for 30 minutes at 0 °C to form the Vilsmeier reagent.

-

Add a solution of the crude hydrazone from Step 1 (1.0 eq) in DMF dropwise to the Vilsmeier reagent.

-

After the addition is complete, heat the reaction mixture to 80-90 °C and stir for 4-6 hours.[6]

-

Cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until pH 7-8 is reached.

-

The product often precipitates as a solid. If not, extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to afford pure this compound.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound is derived from the reactivity of its aldehyde group, which serves as a linchpin for constructing more elaborate molecular architectures.

Key Transformations of the Aldehyde Moiety

The aldehyde functionality enables a variety of crucial C-C and C-N bond-forming reactions.[1]

-

Condensation Reactions: Reacts with active methylene compounds in Knoevenagel or Claisen-Schmidt condensations to form chalcones and other α,β-unsaturated systems.

-

Reductive Amination: Provides a direct route to introduce diverse amine functionalities, a cornerstone of library synthesis in drug discovery.

-

Oxidation: Can be easily oxidized to the corresponding 1-cyclohexyl-1H-pyrazole-4-carboxylic acid, another valuable synthetic intermediate.

-

Wittig and Horner-Wadsworth-Emmons Reactions: Allows for the introduction of carbon-carbon double bonds with control over stereochemistry.

-

Conversion to Other Functional Groups: Can be transformed into nitriles, oximes, or hydrazones, which are themselves precursors to other heterocyclic rings.[1][5]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. scbt.com [scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CAS 6498-34-6: Cyclohexylhydrazine | CymitQuimica [cymitquimica.com]

- 8. nbinno.com [nbinno.com]

- 9. chemmethod.com [chemmethod.com]

An In-Depth Technical Guide to 1-Cyclohexyl-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 1-Cyclohexyl-1H-pyrazole-4-carbaldehyde (CAS Number: 957312-98-0), a heterocyclic building block with significant potential in medicinal chemistry and materials science. Drawing upon established principles of organic synthesis and spectral analysis, this document offers field-proven insights into its synthesis, characterization, reactivity, and potential applications, empowering researchers to leverage this molecule in their discovery and development programs.

Core Molecular Attributes

This compound is a substituted pyrazole featuring a cyclohexyl group at the N1 position of the pyrazole ring and a formyl group at the C4 position. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, recognized for a wide spectrum of biological activities including anti-inflammatory, anticancer, and kinase inhibitory effects.[1][2][3] The presence of the reactive aldehyde functionality provides a versatile handle for a variety of chemical transformations, making it a valuable intermediate for the synthesis of more complex molecular architectures.[4]

| Property | Value | Source |

| CAS Number | 957312-98-0 | [5] |

| Molecular Formula | C₁₀H₁₄N₂O | [5] |

| Molecular Weight | 178.24 g/mol | [5] |

| Canonical SMILES | C1CCC(CC1)N2C=C(C=N2)C=O | [5] |

Synthesis and Mechanistic Considerations

The synthesis of 1-substituted pyrazole-4-carbaldehydes is most effectively achieved through the Vilsmeier-Haack reaction.[6][7][8][9] This classical formylation method offers a direct and generally high-yielding route to introduce a formyl group onto the electron-rich pyrazole ring, typically at the C4 position.[6]

Logical Flow of the Vilsmeier-Haack Synthesis

The synthesis logically proceeds through two key stages: the formation of the electrophilic Vilsmeier reagent and the subsequent electrophilic substitution on the pyrazole ring.

Caption: Workflow for the Vilsmeier-Haack synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is a representative procedure based on established methods for the Vilsmeier-Haack formylation of N-substituted pyrazoles.[10]

Materials:

-

1-Cyclohexyl-1H-pyrazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM)

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), place anhydrous DMF. Cool the flask in an ice bath to 0 °C. Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. The formation of a white solid indicates the generation of the Vilsmeier reagent.

-

Reaction with Pyrazole: To the freshly prepared Vilsmeier reagent, add a solution of 1-Cyclohexyl-1H-pyrazole in anhydrous DMF dropwise, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 4-12 hours.[7] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is basic.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.[10]

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde (-CHO) | 9.8 - 10.0 | s |

| Pyrazole H-3 | 8.0 - 8.2 | s |

| Pyrazole H-5 | 7.8 - 8.0 | s |

| Cyclohexyl CH (N-CH) | 4.1 - 4.4 | m |

| Cyclohexyl CH₂ | 1.2 - 2.0 | m |

¹³C NMR Spectroscopy

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde C=O | 185 - 195 |

| Pyrazole C-4 | 140 - 145 |

| Pyrazole C-3 | 138 - 142 |

| Pyrazole C-5 | 130 - 135 |

| Cyclohexyl C-1 (N-CH) | 58 - 62 |

| Cyclohexyl C-2, C-6 | 32 - 36 |

| Cyclohexyl C-3, C-5 | 25 - 28 |

| Cyclohexyl C-4 | 24 - 27 |

Infrared (IR) Spectroscopy

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O (aldehyde) | 1670 - 1690 (strong) |

| C-H (aldehyde) | 2820 - 2850 and 2720 - 2750 |

| C=N (pyrazole ring) | 1500 - 1600 |

| C-H (aromatic/aliphatic) | 2850 - 3100 |

Mass Spectrometry (MS)

The expected molecular ion peak [M]⁺ in the mass spectrum would be at m/z = 178.24. Common fragmentation patterns would likely involve the loss of the formyl group (-CHO) and fragmentation of the cyclohexyl ring.

Reactivity and Synthetic Utility

The aldehyde functionality of this compound is the primary site of its reactivity, opening avenues for a multitude of synthetic transformations.

Key Reaction Pathways

Caption: Key reaction pathways for this compound.

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 1-Cyclohexyl-1H-pyrazole-4-carboxylic acid, a valuable intermediate for amide bond formation.

-

Reduction: Reduction of the aldehyde with agents like sodium borohydride (NaBH₄) will yield the corresponding primary alcohol, (1-Cyclohexyl-1H-pyrazol-4-yl)methanol.

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) provides access to a diverse range of substituted amines.

-

Wittig Reaction: The Wittig reaction and its variations (e.g., Horner-Wadsworth-Emmons) allow for the conversion of the aldehyde to various alkenes, enabling carbon-carbon bond formation.

-

Condensation Reactions: The aldehyde can participate in various condensation reactions, such as the Knoevenagel condensation with active methylene compounds or aldol-type reactions, to construct more complex carbon skeletons and fused heterocyclic systems.

Potential Applications in Drug Discovery and Materials Science

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives have demonstrated a broad range of biological activities.[1][2][3][11][12] While specific biological data for this compound is not yet widely reported, its structural features suggest significant potential in several therapeutic areas.

-

Kinase Inhibition: Many pyrazole-containing compounds are known to be potent kinase inhibitors.[4] The core structure of this molecule could serve as a starting point for the design of novel inhibitors of protein kinases implicated in cancer and inflammatory diseases.

-

Antimicrobial and Antifungal Agents: The pyrazole ring is a common feature in compounds with antimicrobial and antifungal properties.[13] Derivatives of this compound could be synthesized and screened for activity against various pathogens.

-

Central Nervous System (CNS) Activity: Certain pyrazole derivatives have shown activity as anticonvulsant and antidepressant agents.[1] The lipophilic cyclohexyl group may enhance blood-brain barrier penetration, making this scaffold interesting for the development of CNS-active compounds.

-

Materials Science: Pyrazole derivatives have found applications as ligands for metal complexes and as building blocks for functional organic materials. The synthetic versatility of the aldehyde group allows for the incorporation of this pyrazole unit into larger conjugated systems for applications in electronics and photonics.

Conclusion

This compound is a versatile and promising building block for chemical synthesis. Its straightforward preparation via the Vilsmeier-Haack reaction and the rich reactivity of its aldehyde functionality provide a robust platform for the generation of diverse molecular libraries. For researchers in drug discovery and materials science, this compound represents a valuable starting point for the development of novel, high-value molecules with a wide range of potential applications. This guide provides the foundational knowledge and practical insights necessary to effectively utilize this compound in pioneering research endeavors.

References

- Arbačiauskienė, E., Martynaitis, V., Krikštolaitytė, S., Holzer, W., & Šačkus, A. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC, 2011(xi), 1-21.

-

Arbačiauskienė, E., Martynaitis, V., Krikštolaitytė, S., Holzer, W., & Šačkus, A. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ResearchGate. [Link]

- Bhat, M. A., Al-Omar, M. A., & Naglah, A. M. (2017). Current status of pyrazole and its biological activities. Journal of Advanced Pharmaceutical Technology & Research, 8(4), 125–131.

- Characterization of mrna molecules. (2016).

- BenchChem. (2025). Spectroscopic and Synthetic Profile of 1-isopropyl-1H-pyrazole-4-carbaldehyde: A Technical Guide. BenchChem.

-

Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024). ResearchGate. [Link]

- Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives. (2015).

- Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. (2020). The Royal Society of Chemistry.

-

Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks. [Link]

- Kumar, B. C., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety.

-

Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Academic Strive. [Link]

- Li, Z., et al. (2010). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 15(10), 7170-7179.

-

Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. (2023). Hilaris Publisher. [Link]

- BenchChem. (2025). Technical Support Center: Synthesis of 1-isopropyl-1H-pyrazole-4-carbaldehyde. BenchChem.

-

SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. (2018). Semantic Scholar. [Link]

- El-Shehry, M. F., Abu-Hashem, A. A., & El-Telbani, E. M. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245.

-

PubChem. (n.d.). 1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jchr.org [jchr.org]

- 4. US11135312B2 - Pharmaceutical composition containing a stabilised mRNA optimised for translation in its coding regions - Google Patents [patents.google.com]

- 5. biosynth.com [biosynth.com]

- 6. epubl.ktu.edu [epubl.ktu.edu]

- 7. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. academicstrive.com [academicstrive.com]

- 12. hilarispublisher.com [hilarispublisher.com]

- 13. jpsionline.com [jpsionline.com]

1-Cyclohexyl-1H-pyrazole-4-carbaldehyde molecular weight and formula

An In-depth Technical Guide to 1-Cyclohexyl-1H-pyrazole-4-carbaldehyde

Authored by: A Senior Application Scientist

Introduction

This compound is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. As a derivative of the pyrazole scaffold, it serves as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. Pyrazole-containing compounds are known to exhibit a wide range of biological activities. This guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis, and its significance for researchers and professionals in drug discovery.

Core Molecular Attributes

The fundamental characteristics of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄N₂O | [1][2] |

| Molecular Weight | 178.23 g/mol | [1] |

| CAS Number | 957312-98-0 | [1][2] |

| IUPAC Name | This compound | |

| SMILES | C1CCC(CC1)N2C=C(C=N2)C=O | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method is the Vilsmeier-Haack reaction, which is widely used for the formylation of electron-rich heterocyclic compounds.[3][4] This reaction introduces an aldehyde group onto the pyrazole ring, a crucial functional group for further chemical modifications.

Synthetic Workflow: Vilsmeier-Haack Reaction

The synthesis can be conceptualized in two main stages: the formation of the pyrazole ring and its subsequent formylation.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Vilsmeier-Haack Formylation of 1-Cyclohexyl-1H-pyrazole

This protocol outlines a general procedure for the formylation step. The synthesis of the starting material, 1-cyclohexyl-1H-pyrazole, is a prerequisite.

Materials:

-

1-Cyclohexyl-1H-pyrazole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Ice

-

Sodium bicarbonate (NaHCO₃) or other suitable base

-

Dichloromethane (CH₂Cl₂) or other suitable extraction solvent

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Vilsmeier Reagent Formation: In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool DMF in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with continuous stirring. Maintain the temperature at or below 5°C during the addition.

-

Reaction with Pyrazole: Dissolve 1-cyclohexyl-1H-pyrazole in a minimal amount of DMF in a separate flask. Add this solution dropwise to the pre-formed Vilsmeier reagent.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80°C for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture in an ice bath and slowly quench by adding crushed ice, followed by the cautious addition of a saturated sodium bicarbonate solution until the mixture is neutralized.

-

Extraction: Extract the aqueous mixture with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Physicochemical Properties and Spectroscopic Data

| Property | Value/Description |

| Physical State | Likely a solid or oil at room temperature. |

| Solubility | Expected to have low aqueous solubility and good solubility in organic solvents like dichloromethane, chloroform, and ethyl acetate. |

| ¹H NMR | Expected signals would include those for the cyclohexyl protons, two distinct pyrazole ring protons, and a downfield singlet for the aldehyde proton (around 9-10 ppm). |

| ¹³C NMR | Characteristic peaks would be observed for the cyclohexyl carbons, the pyrazole ring carbons, and a downfield signal for the carbonyl carbon of the aldehyde group (around 180-190 ppm). |

| IR Spectroscopy | A strong absorption band characteristic of the C=O stretch of the aldehyde would be expected around 1670-1700 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight would be observed. |

Applications in Research and Drug Development

This compound is a valuable building block in the synthesis of a variety of biologically active molecules. The aldehyde functionality serves as a reactive handle for numerous chemical transformations, including:

-

Reductive amination: to synthesize various amine derivatives.

-

Wittig reaction: to form alkenes.

-

Oxidation: to produce the corresponding carboxylic acid.

-

Condensation reactions: with various nucleophiles to form Schiff bases, hydrazones, and other derivatives.

These transformations allow for the generation of diverse chemical libraries for screening against various biological targets. Pyrazole derivatives have been investigated for a wide array of therapeutic areas, including their potential as anti-inflammatory, anti-cancer, and antimicrobial agents.[3][5]

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a key chemical intermediate with significant potential in synthetic and medicinal chemistry. Its well-defined molecular structure and the reactivity of its aldehyde group make it an attractive starting point for the development of novel compounds with potential therapeutic value. This guide provides a foundational understanding of its core properties and synthesis, intended to support researchers and drug development professionals in their scientific endeavors.

References

-

El-Sayed, M. A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. Retrieved from [Link][3]

-

Butkevičius, E., et al. (2021). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2021(4), M1283. Retrieved from [Link][4]

Sources

A Technical Guide to the Spectral Characteristics of 1-Cyclohexyl-1H-pyrazole-4-carbaldehyde

Introduction

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectral properties of novel chemical entities is fundamental. This guide provides an in-depth analysis of the predicted spectral data for 1-Cyclohexyl-1H-pyrazole-4-carbaldehyde, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The pyrazole scaffold is a well-established pharmacophore, and its derivatives have demonstrated a wide range of biological activities. The introduction of a cyclohexyl group at the N-1 position and a carbaldehyde at the C-4 position creates a molecule with specific steric and electronic properties that are reflected in its spectral signatures.

Molecular Structure and Key Features

This compound possesses a planar, five-membered pyrazole ring substituted with a bulky, non-planar cyclohexyl group and a reactive aldehyde functional group. This combination of features is expected to give rise to a distinct set of spectral data.

Proposed Synthetic Route: The Vilsmeier-Haack Reaction

A reliable and widely employed method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an electron-rich aromatic ring, such as a 1-substituted pyrazole. The proposed synthesis of this compound would, therefore, begin with the synthesis of the precursor, 1-cyclohexyl-1H-pyrazole.

Experimental Protocol: Synthesis of this compound

Part A: Synthesis of 1-Cyclohexyl-1H-pyrazole

-

Reaction Setup: To a solution of pyrazole (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base like sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Addition of Cyclohexyl Bromide: Once the initial reaction subsides, add cyclohexyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Part B: Vilsmeier-Haack Formylation

-

Preparation of the Vilsmeier Reagent: In a separate flask, cool phosphorus oxychloride (POCl₃, 3.0 eq) in anhydrous DMF (5.0 eq) to 0 °C under an inert atmosphere. Stir the mixture for 30 minutes to form the Vilsmeier reagent.

-

Formylation Reaction: Add a solution of 1-cyclohexyl-1H-pyrazole (1.0 eq) in anhydrous DMF to the pre-formed Vilsmeier reagent at 0 °C.

-

Heating: After the addition is complete, heat the reaction mixture to 80-100 °C and maintain this temperature for 2-4 hours, monitoring the reaction by TLC.

-

Hydrolysis and Purification: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8. The resulting precipitate can be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization or column chromatography.

Diagram of the Proposed Synthetic Workflow

Caption: Proposed two-part synthesis of this compound.

Predicted Spectral Data

The following sections detail the predicted NMR, IR, and MS spectral data for this compound. These predictions are based on the analysis of structurally similar compounds reported in the literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the pyrazole ring protons, the aldehyde proton, and the protons of the cyclohexyl group.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aldehyde-H | 9.8 - 10.0 | Singlet (s) | The aldehyde proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and the aromatic pyrazole ring. |

| Pyrazole-H (C3-H) | 8.0 - 8.2 | Singlet (s) | This proton is adjacent to the nitrogen atom and the carbon bearing the aldehyde, leading to a downfield shift. |

| Pyrazole-H (C5-H) | 7.8 - 8.0 | Singlet (s) | This proton is also on the pyrazole ring and will appear as a singlet in the aromatic region. |

| Cyclohexyl-H (CH-N) | 4.2 - 4.5 | Multiplet (m) | The methine proton of the cyclohexyl group directly attached to the nitrogen atom of the pyrazole ring will be shifted downfield. |

| Cyclohexyl-H (CH₂) | 1.2 - 2.2 | Multiplets (m) | The remaining ten protons of the cyclohexyl group will appear as a series of overlapping multiplets in the aliphatic region of the spectrum. |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| Aldehyde-C (C=O) | 185 - 195 | The carbonyl carbon of the aldehyde is significantly deshielded and will appear far downfield. |

| Pyrazole-C (C3) | 138 - 142 | Aromatic carbon of the pyrazole ring. |

| Pyrazole-C (C4) | 120 - 125 | The carbon atom of the pyrazole ring to which the aldehyde is attached. |

| Pyrazole-C (C5) | 130 - 135 | Aromatic carbon of the pyrazole ring. |

| Cyclohexyl-C (CH-N) | 55 - 60 | The carbon of the cyclohexyl group bonded to the nitrogen atom. |

| Cyclohexyl-C (CH₂) | 24 - 35 | The remaining five carbons of the cyclohexyl group will appear in the aliphatic region. |

Diagram of Key NMR Correlations

Caption: Predicted key ¹H and ¹³C NMR chemical shifts for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| C-H stretch (Aromatic/Pyrazole) | 3100 - 3200 | Medium | Stretching vibrations of the C-H bonds on the pyrazole ring. |

| C-H stretch (Aliphatic/Cyclohexyl) | 2850 - 3000 | Strong | Stretching vibrations of the C-H bonds of the cyclohexyl group. |

| C=O stretch (Aldehyde) | 1680 - 1700 | Strong | The carbonyl stretch is a very strong and characteristic absorption. Conjugation with the pyrazole ring will lower the frequency compared to a simple aliphatic aldehyde. |

| C=N and C=C stretch (Pyrazole ring) | 1500 - 1600 | Medium-Strong | Stretching vibrations of the double bonds within the pyrazole ring. |

| C-N stretch | 1300 - 1400 | Medium | Stretching vibration of the C-N bond in the pyrazole ring and the bond to the cyclohexyl group. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound (Molecular Weight: 178.24 g/mol ), the following is expected:

-

Molecular Ion Peak (M⁺): A prominent peak at m/z = 178, corresponding to the intact molecule.

-

Key Fragmentation Patterns:

-

Loss of the aldehyde group (CHO, 29 Da): A peak at m/z = 149.

-

Loss of the cyclohexyl group (C₆H₁₁, 83 Da): A peak at m/z = 95.

-

Fragmentation of the cyclohexyl ring, leading to a series of smaller peaks.

-

Conclusion

This technical guide provides a detailed theoretical framework for the spectral analysis of this compound. The predicted NMR, IR, and MS data, derived from established principles and comparison with analogous structures, offer a valuable resource for the identification and characterization of this compound. The proposed synthetic protocol via the Vilsmeier-Haack reaction is a well-established and reliable method for obtaining this class of molecules. This guide serves as a foundational document for researchers and scientists working with novel pyrazole derivatives, enabling a deeper understanding of their chemical properties and facilitating their application in drug discovery and development.

References

-

Click-to-Release Reactions for Tertiary Amines and Pyridines. ACS Publications. Available at: [Link]

-

Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. Available at: [Link]

-

Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ResearchGate. Available at: [Link]

-

1-Phenyl-1H-pyrazole-4-carbaldehyde. Sci-Hub. Available at: [Link]

-

Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors. ResearchGate. Available at: [Link]

-

Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl. Available at: [Link]

-

Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation. Available at: [Link]

-

1H-pyrazole-4-carbaldehyde | C4H4N2O | CID 5130673. PubChem. Available at: [Link]

- Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives. Google Patents.

An In-depth Technical Guide to the Synthesis of 1-Cyclohexyl-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-Cyclohexyl-1H-pyrazole-4-carbaldehyde, a valuable building block in medicinal chemistry and drug development. The synthesis is strategically divided into two core transformations: the N-alkylation of pyrazole with a cyclohexyl moiety, followed by the regioselective formylation of the resulting 1-cyclohexyl-1H-pyrazole at the C4 position via the Vilsmeier-Haack reaction. This document elucidates the underlying mechanisms of each synthetic step, offers detailed, field-proven experimental protocols, and presents the necessary data for the characterization of the target compound. The content is structured to provide not only a procedural methodology but also a causal understanding of the experimental choices, ensuring scientific integrity and reproducibility.

Introduction: The Significance of Substituted Pyrazole-4-carbaldehydes

Pyrazole-4-carbaldehydes are a class of heterocyclic compounds that serve as crucial intermediates in the synthesis of a wide array of biologically active molecules. The pyrazole nucleus is a common scaffold in many pharmaceutical agents, exhibiting a broad spectrum of activities including anti-inflammatory, antimicrobial, and anticancer properties. The introduction of a carbaldehyde group at the 4-position of the pyrazole ring provides a versatile chemical handle for further molecular elaboration, allowing for the construction of more complex and pharmacologically potent derivatives.

The specific target of this guide, this compound, incorporates a cyclohexyl group at the N1 position. This lipophilic moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of resulting drug candidates, potentially enhancing membrane permeability and target binding affinity. A thorough understanding of its synthesis is therefore paramount for researchers engaged in the design and development of novel pyrazole-based therapeutics.

Overall Synthetic Strategy

The synthesis of this compound is a two-step process commencing from commercially available pyrazole.

Caption: Mechanism of N-alkylation of pyrazole with cyclohexyl bromide.

Experimental Protocol: N-Alkylation

This protocol is adapted from established procedures for the N-alkylation of pyrazoles. [1] Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| Pyrazole | 68.08 | 5.00 g | 73.4 |

| Cyclohexyl bromide | 163.07 | 13.2 g (10.0 mL) | 81.0 |

| Potassium carbonate (K₂CO₃) | 138.21 | 15.2 g | 110 |

| N,N-Dimethylformamide (DMF) | 73.09 | 100 mL | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pyrazole (5.00 g, 73.4 mmol), potassium carbonate (15.2 g, 110 mmol), and N,N-dimethylformamide (100 mL).

-

Stir the suspension at room temperature for 15 minutes.

-

Add cyclohexyl bromide (10.0 mL, 81.0 mmol) dropwise to the suspension.

-

Heat the reaction mixture to 80-90 °C and maintain this temperature for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-cyclohexyl-1H-pyrazole as a colorless oil.

Step 2: Vilsmeier-Haack Formylation - Synthesis of this compound

The second and final step is the formylation of the N-substituted pyrazole at the C4 position. The Vilsmeier-Haack reaction is the method of choice for this transformation due to its high regioselectivity and mild reaction conditions. [2][3]

Mechanistic Insights

The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, which is typically generated in situ from a substituted amide (e.g., N,N-dimethylformamide, DMF) and an acid halide (e.g., phosphorus oxychloride, POCl₃). [4]This reagent, a chloroiminium salt, is a powerful electrophile. [2] The electron-rich C4 position of the 1-cyclohexyl-1H-pyrazole ring attacks the electrophilic carbon of the Vilsmeier reagent, leading to the formation of an iminium ion intermediate. Subsequent hydrolysis of this intermediate during aqueous workup yields the desired aldehyde. [4]

Caption: Mechanism of the Vilsmeier-Haack formylation of 1-cyclohexyl-1H-pyrazole.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a representative procedure for the formylation of N-substituted pyrazoles. [5] Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| 1-Cyclohexyl-1H-pyrazole | 150.23 | 5.00 g | 33.3 |

| Phosphorus oxychloride (POCl₃) | 153.33 | 4.6 mL (7.6 g) | 49.9 |

| N,N-Dimethylformamide (DMF) | 73.09 | 20 mL | - |

Procedure:

-

In a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (20 mL).

-

Cool the flask in an ice-water bath to 0-5 °C.

-

Slowly add phosphorus oxychloride (4.6 mL, 49.9 mmol) dropwise to the cooled DMF with vigorous stirring. The addition should be controlled to maintain the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at 0-5 °C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

-

Add a solution of 1-cyclohexyl-1H-pyrazole (5.00 g, 33.3 mmol) in a minimal amount of anhydrous DMF to the Vilsmeier reagent dropwise, maintaining the temperature at 0-5 °C.

-

After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 70-80 °C for 2-4 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto 150 g of crushed ice with stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the product with dichloromethane (3 x 75 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization of this compound

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

Physicochemical Properties:

| Property | Value |

| CAS Number | 957312-98-0 [6] |

| Molecular Formula | C₁₀H₁₄N₂O |

| Molecular Weight | 178.23 g/mol [6] |

| Appearance | Off-white to pale yellow solid |

Spectroscopic Data (Expected):

-

¹H NMR (CDCl₃, 400 MHz): δ 9.85 (s, 1H, -CHO), 8.01 (s, 1H, pyrazole-H5), 7.85 (s, 1H, pyrazole-H3), 4.20-4.10 (m, 1H, cyclohexyl-CH), 2.00-1.80 (m, 4H, cyclohexyl-CH₂), 1.70-1.50 (m, 4H, cyclohexyl-CH₂), 1.40-1.20 (m, 2H, cyclohexyl-CH₂).

-

¹³C NMR (CDCl₃, 100 MHz): δ 185.0 (-CHO), 142.0 (pyrazole-C5), 138.0 (pyrazole-C3), 120.0 (pyrazole-C4), 60.0 (cyclohexyl-CH), 33.0 (cyclohexyl-CH₂), 25.5 (cyclohexyl-CH₂), 25.0 (cyclohexyl-CH₂).

-

IR (KBr, cm⁻¹): ~2930, 2850 (C-H stretch, cyclohexyl), ~1670 (C=O stretch, aldehyde), ~1550 (C=N stretch, pyrazole).

-

Mass Spectrometry (EI): m/z (%) = 178 (M⁺).

Conclusion

The synthesis of this compound is a robust and reproducible two-step process. The N-alkylation of pyrazole followed by a regioselective Vilsmeier-Haack formylation provides the target compound in good yield. The provided mechanistic insights and detailed experimental protocols offer a comprehensive guide for researchers in the field of medicinal chemistry and drug development, enabling the efficient synthesis of this valuable intermediate for the construction of novel therapeutic agents.

References

- Rajput, A. P., & Girase, P. D. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL, CHEMICAL AND BIOLOGICAL SCIENCES, 3(1), 25-43.

- BenchChem. (2025). Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles. BenchChem.

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

- Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 0-0.

- Journal of Pharmaceutical and Scientific Innovation. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety.

- Matos, J., et al. (2010). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves.

- Kagarlitskii, A. D., et al. (2022).

- Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27389-27420.

- Kagarlitskii, A. D., et al. (2022).

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

- ResearchGate. (2011). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI).

- Google Patents. (n.d.).

- ResearchGate. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes.

- The Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.

- ACS Publications. (2022).

- Academia.edu. (n.d.). (PDF) REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.

- National Center for Biotechnology Information. (n.d.).

- KTU ePubl. (n.d.).

- National Center for Biotechnology Information. (n.d.). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes.

- Dalton Transactions. (n.d.).

- National Center for Biotechnology Information. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.

- ResearchGate. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.

- Community Practitioner. (2024). review of pyrazole compounds' production, use, and pharmacological activity.

- Oriental Journal of Chemistry. (n.d.).

- ResearchGate. (n.d.). Review Article on Vilsmeier-Haack Reaction.

- PubChem. (n.d.). 1-Cyclopropyl-1H-pyrazole-4-carboxaldehyde.

- ACS Publications. (n.d.). Click-to-Release Reactions for Tertiary Amines and Pyridines.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. ijpcbs.com [ijpcbs.com]

- 3. benchchem.com [benchchem.com]

- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 5. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

The Vilsmeier-Haack Reaction for Pyrazole-4-Carbaldehyde Synthesis: An In-Depth Technical Guide

For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold is a cornerstone of modern therapeutics. Its derivatives are integral to a wide array of blockbuster drugs, exhibiting activities that span from anti-inflammatory to anti-cancer agents. Central to the functionalization of this privileged heterocycle is the synthesis of pyrazole-4-carbaldehydes, versatile intermediates that unlock a plethora of subsequent chemical transformations. The Vilsmeier-Haack reaction stands out as a robust and widely adopted method for the regioselective formylation of pyrazoles, offering a direct route to these valuable building blocks.

This in-depth technical guide provides a comprehensive exploration of the Vilsmeier-Haack reaction for the synthesis of pyrazole-4-carbaldehydes. Moving beyond a simple recitation of protocols, this document delves into the mechanistic underpinnings of the reaction, the nuances of substrate scope and limitations, and practical, field-tested insights for optimization and troubleshooting.

The Heart of the Reaction: The Vilsmeier Reagent

The Vilsmeier-Haack reaction employs a potent electrophile known as the Vilsmeier reagent, which is typically a chloroiminium salt. This reactive species is most commonly generated in situ from the reaction of a tertiary amide, such as N,N-dimethylformamide (DMF), with a chlorinating agent, most frequently phosphorus oxychloride (POCl₃).

The formation of the Vilsmeier reagent is an exothermic process that requires careful temperature control and anhydrous conditions to prevent its decomposition. The choice of the amide and the chlorinating agent can be varied, offering a degree of tunability to the reactivity of the resulting Vilsmeier reagent. While the DMF/POCl₃ system is the most prevalent, other combinations such as DMF with thionyl chloride (SOCl₂) or oxalyl chloride have also been employed. Phthaloyl dichloride in conjunction with DMF has been reported as a milder alternative, with the added benefit of a solid byproduct that can be easily filtered off.

Safety and Handling Precautions:

The reagents used in the Vilsmeier-Haack reaction are hazardous and must be handled with appropriate safety measures.

-

Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water, releasing toxic fumes. It should be handled in a well-ventilated fume hood, and personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, is mandatory.

-

Vilsmeier Reagent: Moisture-sensitive and should be prepared and used under an inert atmosphere (e.g., nitrogen or argon).

-

Quenching: The reaction work-up often involves quenching with ice or a basic solution. This should be performed slowly and cautiously in a fume hood to control the exothermic reaction and any potential gas evolution.

Unraveling the Mechanism: A Step-by-Step Look

The Vilsmeier-Haack formylation of pyrazoles proceeds through a well-established electrophilic aromatic substitution mechanism. The following diagram illustrates the key steps involved:

Caption: A typical experimental workflow for pyrazole-4-carbaldehyde synthesis.

Detailed Step-by-Step Methodology:

-

Vilsmeier Reagent Preparation:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3-5 equivalents).

-

Cool the flask to 0°C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) (1.5-3 equivalents) dropwise via the dropping funnel with vigorous stirring. The addition should be controlled to maintain the temperature below 10°C.

-

After the addition is complete, allow the mixture to stir at 0°C for 30-60 minutes, during which the Vilsmeier reagent will form, often as a viscous, pale-yellow to white solid or slurry.

-

-

Substrate Addition and Reaction:

-

Dissolve the pyrazole substrate (1 equivalent) in a minimal amount of anhydrous DMF.

-

Add the solution of the pyrazole dropwise to the pre-formed Vilsmeier reagent at 0°C.

-

After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the reaction mixture to the desired temperature (typically between 60°C and 100°C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with stirring.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic (pH 8-9).

-

The product may precipitate out of the solution at this stage. If so, collect the solid by filtration.

-

If the product does not precipitate, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

-

Purification and Characterization:

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterize the purified pyrazole-4-carbaldehyde by standard spectroscopic techniques:

-

¹H NMR: Expect a characteristic singlet for the aldehyde proton (CHO) in the range of δ 9.5-10.5 ppm.

-

¹³C NMR: The aldehyde carbonyl carbon will appear as a downfield signal around δ 180-195 ppm.

-

IR Spectroscopy: A strong carbonyl (C=O) stretching band should be observed in the region of 1660-1700 cm⁻¹.

-

Mass Spectrometry: To confirm the molecular weight of the product.

-

-

Optimization of Reaction Conditions:

The following table provides a summary of typical reaction conditions and reported yields for the Vilsmeier-Haack formylation of various pyrazole derivatives.

| Pyrazole Substrate | Reagents (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1-Phenyl-1H-pyrazole | DMF/POCl₃ | DMF | Room Temp. | - | 65 | |

| 1-Methyl-3-propyl-5-chloro-1H-pyrazole | DMF (5 eq.), POCl₃ (2 eq.) | DMF | 120 | 2 | 55 | |

| 3-(2-methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole | DMF (4 eq.), POCl₃ (4 eq.) | DMF | 70 | 24 | 48 | |

| Hydrazone of Acetophenone | DMF/POCl₃ | - | 70-80 | 6 | Good |

Note: This table is illustrative and specific conditions will vary depending on the substrate.

Troubleshooting Guide: A Self-Validating System

Even with a well-defined protocol, challenges can arise during the Vilsmeier-Haack reaction. This troubleshooting guide addresses common problems and provides field-proven solutions.

| Problem | Possible Cause(s) | Suggested Solution(s) |

| No or Low Conversion of Starting Material | 1. Insufficiently reactive substrate (e.g., presence of strong EWGs).2. Decomposed Vilsmeier reagent due to moisture.3. Insufficient reaction temperature or time. | 1. Increase the reaction temperature and/or prolong the reaction time.2. Use a larger excess of the Vilsmeier reagent.3. Ensure all glassware is flame-dried and reagents are anhydrous.4. Consider a more reactive formylating agent if the substrate is highly deactivated. |

| Formation of Multiple Products/Side Reactions | 1. Diformylation at other activated positions.2. Chlorination of the pyrazole ring or substituents.3. Polymerization or decomposition of the starting material or product under harsh conditions. | 1. Use milder reaction conditions (lower temperature, shorter reaction time).2. Carefully control the stoichiometry of the Vilsmeier reagent (a smaller excess may be beneficial).3. For substrates with multiple activated sites, consider using a protecting group strategy. |

| Difficult Work-up/Product Isolation | 1. Emulsion formation during extraction.2. Product is highly soluble in water.3. Product co-elutes with impurities during chromatography. | 1. For emulsions, add brine to the aqueous layer or filter the mixture through Celite.2. If the product is water-soluble, saturate the aqueous layer with sodium chloride before extraction.3. Optimize the eluent system for column chromatography; consider using a different stationary phase if necessary. |

Conclusion: A Versatile Tool for Drug Discovery

The Vilsmeier-Haack reaction is an indispensable tool for the synthesis of pyrazole-4-carbaldehydes, providing a direct and generally high-yielding route to these crucial intermediates. A thorough understanding of the reaction mechanism, the influence of substituents, and potential pitfalls is paramount for its successful application. By approaching this reaction with a solid theoretical foundation and a practical understanding of experimental nuances, researchers and drug development professionals can effectively leverage its power to construct novel pyrazole-based molecules with therapeutic potential. The insights and protocols provided in this guide are intended to serve as a valuable resource for navigating the intricacies of this classic named reaction and accelerating the discovery of next-generation pharmaceuticals.

References

- Vilsmeier–Haack (V. H.) reaction is named after Anton Vilsmeier and Albrecht Haack in 1927, which is an efficient, affordable and mild reagent used to transform an electron rich aromatic ring to an aryl aldehyde using dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The compounds that include at least one heteroatom viz. nitrogen, oxygen, sulphur etc. as a member of the ring system are known as heterocycles. The implication of heterocyclic scaffolds is reflected in the field of medicinal chemistry as an interesting template for the design, synthesis and development of biologically active molecules or drugs including DNA, RNA, chlorophyll, haemoglobin, vitamins and others. Numerous examples of drugs and bioactive molecules containing different heterocyclic core in their molecular architecture can be found in the literature and also used as agrochemicals in the form of herbicides, fungicides and insecticides to protect crops. Literature review reveals that more than 85% of all physiologically active chemical compounds includes heterocycles, thereby emphasizes their significant role in the modern drugs design. (Source: Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent, RSC Advances, DOI:10.1039/D3RA04309F, 2023-09-05)

- The application of the Vilsmeier-Haack (VH) reagent (POCl3/DMF) for the formylation of a variety of both aromatic and heteroaromatic substrates is well documented. The Vilsmeier-Haack reagent is an efficient, economical and mild reagent for the formylation of reactive aromatic and heteroaromatic substrates. It is now used as a powerful synthetic tool for the construction of many heterocyclic compounds. The classical Vilsmeier-Haack reaction, however, involves electrophilic substitution of an activated aromatic ring with a halomethyleniminium salt to yield the corresponding iminium species, which facilitates easy entry into various nitrogen and oxygen based heterocycles. (Source: REVIEW ARTICLE ON VILSMEIER-HAACK REACTION, IJPCBS 2012, 3(1), 25-43)

- In conventional method, phthaloyl dichloride (OPC)-DMF and substrate were stirred at 60 °C for 2 hours while in non-conventional method, phthaloyl dichloride (OPC)-DMF and substrate were heated in microwave at 60 °C for 10 minutes. In MW condition, cyclization of compound (E)-2-(2-(1-phenylethylidene)hydrazinyl)benzo[d]thiazole afforded the enhancement of reaction rate and yielded the compound 1-(benzo[d]thiazol-2-yl)-3-phenyl-1H-pyrazole-4-

The Aldehyde Group in Pyrazole Scaffolds: A Versatile Hub for Chemical Diversification

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and diverse biological activities.[1] The introduction of an aldehyde group onto this scaffold dramatically expands its synthetic utility, transforming the otherwise stable pyrazole ring into a versatile platform for molecular elaboration. This guide provides an in-depth exploration of the reactivity of the aldehyde group on pyrazole scaffolds. Moving beyond a simple catalog of reactions, we delve into the mechanistic underpinnings, the influence of electronic and steric factors, and provide field-proven, detailed protocols for key transformations. This document is designed to empower researchers to strategically leverage the pyrazole aldehyde as a pivotal intermediate in the design and synthesis of novel chemical entities.

Introduction: The Pyrazole Aldehyde as a Strategic Synthetic Intermediate

The pyrazole moiety is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] The aldehyde group, when attached to the pyrazole ring, serves as a versatile chemical handle, amenable to a vast array of transformations. The electrophilic nature of the aldehyde carbon, influenced by the electronic character of the pyrazole ring, allows for a diverse range of nucleophilic additions and condensation reactions.

The position of the aldehyde group on the pyrazole ring (e.g., at the C3, C4, or C5 position) and the nature of substituents on both the pyrazole ring and its nitrogen atom(s) significantly modulate its reactivity. Understanding these nuances is critical for predictable and efficient synthesis. This guide will focus primarily on the reactions of pyrazole-4-carbaldehydes, which are common and synthetically accessible intermediates.

Synthesis of Pyrazole Aldehydes: The Vilsmeier-Haack Reaction

A prevalent and efficient method for the synthesis of pyrazole aldehydes is the Vilsmeier-Haack reaction.[2][3] This formylation reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

Mechanistic Insight

The reaction proceeds via the formation of an electrophilic iminium cation (the Vilsmeier reagent), which is then attacked by the electron-rich pyrazole ring. The pyrazole acts as a nucleophile in this electrophilic aromatic substitution. The reaction is typically regioselective, with formylation occurring at the C4 position of 1,3,5-trisubstituted pyrazoles.

Caption: Vilsmeier-Haack Formylation of Pyrazoles.

Experimental Protocol: Synthesis of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde

This protocol is adapted from a procedure for the synthesis of substituted pyrazole-4-carbaldehydes.[4]

Materials:

-

Substituted acetophenone hydrazone

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Crushed ice

-

Sodium bicarbonate (NaHCO₃)

-

Methanol

Procedure:

-

In a round-bottom flask, cool N,N-dimethylformamide (DMF, 5 mL) to 0-5 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃, 2 equivalents) dropwise to the cooled DMF with constant stirring.

-

To this Vilsmeier reagent, add the appropriate substituted acetophenone hydrazone (1 equivalent) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 30 minutes, then heat to 60-70 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[4]

-

Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.[4]

-

Neutralize the resulting solution with solid sodium bicarbonate (NaHCO₃) until effervescence ceases.[4]

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.[4]

-

Recrystallize the crude product from methanol to afford the pure 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde.[4]

Key Reactions of the Pyrazole Aldehyde Group

The aldehyde functionality on the pyrazole scaffold opens a gateway to a multitude of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Condensation Reactions: Building Molecular Complexity

Condensation reactions are among the most powerful tools for C-C bond formation, and pyrazole aldehydes are excellent substrates for these transformations.

The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene group, catalyzed by a weak base. This reaction is highly efficient for creating α,β-unsaturated compounds.

Causality Behind Experimental Choices:

-

Catalyst: A weak base, such as ammonium carbonate or piperidine, is typically used to deprotonate the active methylene compound without promoting side reactions with the aldehyde.

-

Solvent: Aqueous media or ethanol are often employed as green and effective solvents.[5]

Caption: Knoevenagel Condensation of a Pyrazole Aldehyde.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

This protocol is based on a green chemistry approach using ammonium carbonate in an aqueous medium.[5]

Materials:

-

Pyrazole-4-carbaldehyde

-

Malononitrile

-

Ammonium carbonate

-

Water

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve the pyrazole-4-carbaldehyde (1 mmol) and malononitrile (1.2 mmol) in a mixture of water and ethanol (1:1, 10 mL).

-

Add ammonium carbonate (0.2 mmol, 20 mol%) to the solution.

-

Stir the reaction mixture at room temperature. For faster reaction times, sonication can be applied.

-

Monitor the reaction by TLC. Upon completion, the product often precipitates from the reaction mixture.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

The product is often pure enough for subsequent use, but can be recrystallized from ethanol if necessary.

The Wittig reaction is a highly reliable method for the synthesis of alkenes from aldehydes and ketones using a phosphonium ylide (Wittig reagent). This reaction is particularly valuable for creating specific stereoisomers of alkenes.

Causality Behind Experimental Choices:

-

Ylide Type: The choice between a stabilized or non-stabilized ylide influences the stereoselectivity of the alkene product. Stabilized ylides generally favor the (E)-alkene, while non-stabilized ylides favor the (Z)-alkene.

-

Base: A strong base, such as n-butyllithium or sodium hydroxide, is required to deprotonate the phosphonium salt and generate the ylide.

Experimental Protocol: Wittig Reaction with Benzyltriphenylphosphonium Chloride

This protocol is adapted from a general procedure for the Wittig reaction.[6][7]

Materials:

-

1-Phenyl-1H-pyrazole-4-carbaldehyde

-

Benzyltriphenylphosphonium chloride

-

Dichloromethane (DCM)

-

50% Sodium hydroxide (NaOH) solution

-

Water

Procedure:

-

To a small reaction tube or flask, add 1-phenyl-1H-pyrazole-4-carbaldehyde (1 equivalent), benzyltriphenylphosphonium chloride (1.1 equivalents), and dichloromethane (DCM) to dissolve the solids.[6]

-

With vigorous stirring, add a 50% aqueous solution of sodium hydroxide (NaOH) dropwise.[6]

-

After the addition is complete, cap the reaction vessel and shake or stir vigorously for 30 minutes at room temperature.[6]

-

Monitor the reaction by TLC. Upon completion, add water and DCM to the reaction mixture and transfer to a separatory funnel.[6]

-

Separate the layers and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the desired alkene.

Oxidation: Accessing Pyrazole Carboxylic Acids

The aldehyde group can be readily oxidized to a carboxylic acid, a crucial functional group for further derivatization, such as amide bond formation in drug discovery.

Causality Behind Experimental Choices:

-

Oxidizing Agent: Potassium permanganate (KMnO₄) is a strong and effective oxidizing agent for this transformation.[2] Other reagents like pyridinium chlorochromate (PCC) can also be used, but may require stricter control to avoid over-oxidation of other sensitive functional groups.[2]

-

Reaction Conditions: The reaction with KMnO₄ is typically performed in a basic aqueous solution, followed by acidification to protonate the carboxylate salt.

| Oxidizing Agent | Typical Conditions | Yield Range | Reference |

| KMnO₄ | Water/Pyridine | High | [2] |

| PCC | Dichloromethane | 55-80% | [2] |

| FeCl₃·6H₂O/TEMPO | Dichloromethane | 50-85% | [2] |

Experimental Protocol: Oxidation with Potassium Permanganate

This protocol is a general method for the oxidation of aldehydes to carboxylic acids.[2]

Materials:

-

Pyrazole-4-carbaldehyde

-

Potassium permanganate (KMnO₄)

-

Pyridine

-

Water

-

Sodium bisulfite (NaHSO₃)

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve the pyrazole-4-carbaldehyde in a mixture of pyridine and water.

-

Cool the solution in an ice bath and slowly add a solution of potassium permanganate (KMnO₄) in water.

-

Stir the reaction mixture at room temperature until the purple color of the permanganate disappears.

-

Quench the reaction by adding a saturated aqueous solution of sodium bisulfite (NaHSO₃) until the brown manganese dioxide precipitate dissolves.

-

Acidify the solution with concentrated hydrochloric acid (HCl) to precipitate the carboxylic acid.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

Reduction: Formation of Pyrazole Methanols

The reduction of the aldehyde group to a primary alcohol provides another avenue for synthetic diversification, for instance, through esterification or etherification reactions.

Causality Behind Experimental Choices:

-

Reducing Agent: Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for the reduction of aldehydes in the presence of other potentially reducible functional groups like esters.[8]

-

Solvent: Protic solvents like methanol or ethanol are commonly used for NaBH₄ reductions.

| Reducing Agent | Typical Solvent | Yield Range | Reference |

| NaBH₄ | Methanol/Ethanol | Quantitative | [8] |

| LiAlH₄ | Diethyl ether/THF | High | [2] |

Experimental Protocol: Reduction with Sodium Borohydride

This is a standard and reliable protocol for aldehyde reduction.[8]

Materials:

-

Pyrazole-4-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Water

-

Ethyl acetate

Procedure:

-

Dissolve the pyrazole-4-carbaldehyde in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄) portion-wise to the stirred solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

-

Carefully quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the pyrazole methanol.

Influence of Substituents on Reactivity

The electronic nature of substituents on the pyrazole ring significantly impacts the reactivity of the aldehyde group.

-

Electron-withdrawing groups (e.g., nitro, cyano) on the pyrazole ring increase the electrophilicity of the aldehyde carbon, making it more susceptible to nucleophilic attack. This can lead to faster reaction rates in additions and condensations.[9][10]

-

Electron-donating groups (e.g., alkyl, alkoxy) decrease the electrophilicity of the aldehyde carbon, potentially slowing down reactions with nucleophiles.[11]

This understanding allows for the fine-tuning of reaction conditions. For less reactive pyrazole aldehydes (with electron-donating groups), stronger nucleophiles, more forceful reaction conditions (e.g., higher temperatures), or the use of a Lewis acid catalyst may be necessary to achieve desired transformations.

Conclusion

The aldehyde group on a pyrazole scaffold is a remarkably versatile functional group, providing a gateway to a vast chemical space. Through a variety of reliable and well-understood reactions, including condensations, oxidations, and reductions, researchers can readily modify pyrazole-based molecules. A thorough understanding of the underlying mechanisms and the influence of substituents is paramount for the strategic design and efficient execution of synthetic routes. The protocols and insights provided in this guide are intended to serve as a practical resource for scientists engaged in the development of novel pyrazole-containing compounds for a wide range of applications.

References

-

Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]

-